molecular formula C7H9F3N2O B2598968 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1246538-56-6

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

Cat. No. B2598968
CAS RN: 1246538-56-6
M. Wt: 194.157
InChI Key: QKHJHUUKAXHGLB-UHFFFAOYSA-N
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Description

“2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as methyl hydrazine hydrochloride . Functionalization of the 5-position is typically achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Safety and Hazards

The safety data sheet for a related compound, “3-Methyl-5-(trifluoromethyl)pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, mist, or vapors, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of “2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol” and similar compounds could involve further exploration of their unique properties and potential uses in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)12(11-5)2-3-13/h4,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHJHUUKAXHGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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